![molecular formula C5H10ClNO B1430975 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride CAS No. 1414958-33-0](/img/structure/B1430975.png)
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride
概要
説明
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride (OA-HCl) is a bicyclic compound with a heterocyclic nucleus. It has a molecular formula of C5H10ClNO, an average mass of 135.592 Da, and a monoisotopic mass of 135.045090 Da .
Synthesis Analysis
A general approach to 3-azabicyclo-[3.1.1]heptanes, including 6-Oxa-3-azabicyclo[3.1.1]heptane, involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic morpholine . It is of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine, based on the cLogP of a derived analogue .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the compound’s bicyclic structure and heterocyclic nucleus suggest potential reactivity.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .科学的研究の応用
Synthesis and Medicinal Chemistry
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride and its derivatives, like bridged bicyclic morpholines, are vital in medicinal chemistry research. They serve as building blocks and are noted for their achiral nature and similar lipophilicity to morpholine, making them significant in synthetic chemistry and drug design. The synthesis processes of these compounds often involve inexpensive materials and straightforward chemistry, enhancing their practicality in research applications (Walker, Eklov, & Bedore, 2012); (Wishka et al., 2011).
Structural and Conformational Studies
The study of the structure and conformation of these bicyclic β-lactams, like 7‐oxo‐1‐azabicyclo[3.2.0] heptane and its derivatives, has been conducted using ab initio methods. These studies help understand structural trends related to β-lactamase inhibitor capability, contributing to the development of new antibiotics (Fernández, Carballiera, & Ríos, 1992).
Synthesis of Novel Compounds
Novel synthetic approaches have been developed to create structurally diverse compounds using 6-Oxa-3-azabicyclo[3.1.1]heptane as a platform. For example, the synthesis of C-3 disubstituted derivatives as carbon-atom bridged morpholines indicates the potential of these compounds in creating backbone-constrained analogues of drugs (Garsi et al., 2022).
Inhibitor Synthesis and Activity
These bicyclic morpholine derivatives are also being researched as potential inhibitors for various biological enzymes. Their structural modifications lead to compounds with significant inhibitory activity, illustrating their potential in drug discovery (Zhou et al., 2002).
Safety and Hazards
将来の方向性
作用機序
Mode of Action
The mode of action of 6-Oxa-3-azabicyclo[31It is known that the compound is a morpholine isostere . Isosteres are molecules or ions with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.
Biochemical Pathways
The specific biochemical pathways affected by 6-Oxa-3-azabicyclo[31As a morpholine isostere, it may be involved in similar biochemical pathways as morpholine compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Oxa-3-azabicyclo[31It is known that the compound is achiral and shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . This suggests that it may have similar pharmacokinetic properties to morpholine compounds.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Oxa-3-azabicyclo[31It is known that the compound should be stored in a sealed and dry environment at 2-8°c .
生化学分析
Biochemical Properties
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In neuronal cells, this compound has been shown to modulate neurotransmitter release by interacting with receptors and ion channels on the cell membrane . This modulation can lead to changes in cell signaling pathways, affecting gene expression and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways . For example, the inhibition of cytochrome P450 enzymes by this compound can alter the metabolism of drugs, potentially leading to increased drug efficacy or toxicity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is generally high when stored under appropriate conditions (sealed in dry, 2-8°C), but it can degrade over time if exposed to moisture or higher temperatures . Long-term studies have shown that the cellular effects of this compound can persist for several hours to days, depending on the concentration and exposure duration . In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance cognitive function and memory in rodents by modulating neurotransmitter systems . At higher doses, it can induce toxic effects, such as neurotoxicity and hepatotoxicity, due to the inhibition of critical enzymes and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can be influenced by the presence of other substrates or inhibitors of cytochrome P450 enzymes, resulting in changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within intracellular compartments . The localization and accumulation of this compound can be influenced by factors such as pH, ion concentration, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .
特性
IUPAC Name |
6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(1)7-4;/h4-6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUJPECOKQPLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-33-0 | |
| Record name | 6-Oxa-3-azabicyclo[3.1.1]heptane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


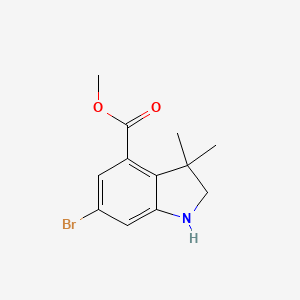
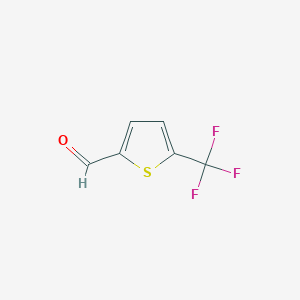
![5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1430899.png)
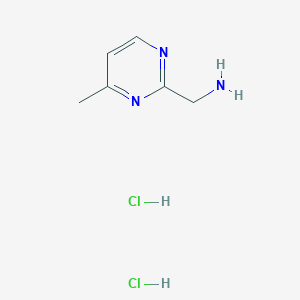
![Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1430901.png)

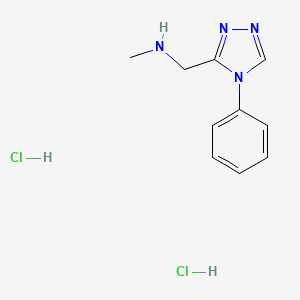
![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1430905.png)
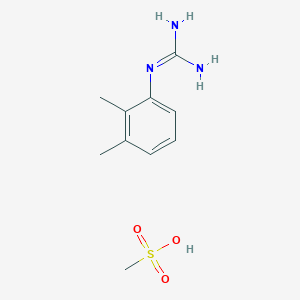
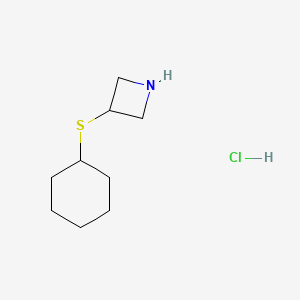
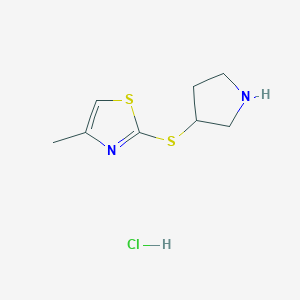
![4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B1430910.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1430911.png)
![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B1430913.png)
